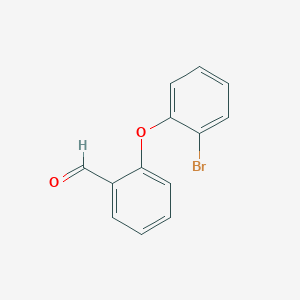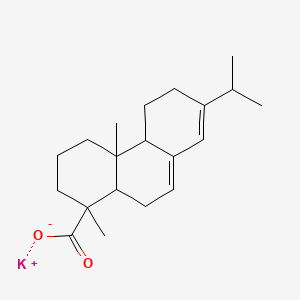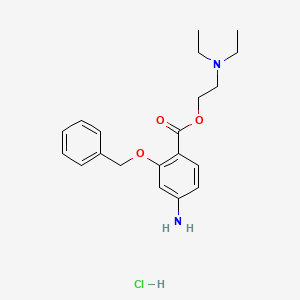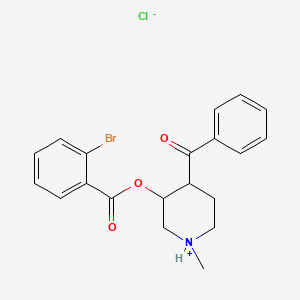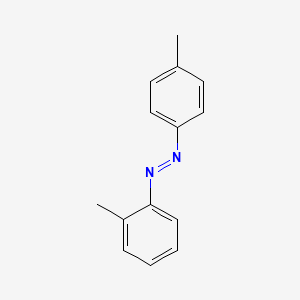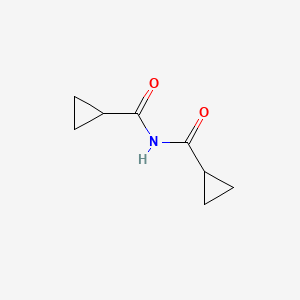
Dicyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyclopropanecarboxamide is an organic compound with the molecular formula C8H11NO2 It is a derivative of cyclopropane, characterized by the presence of two cyclopropane rings attached to a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
Dicyclopropanecarboxamide can be synthesized through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . These reactions typically require specific catalysts and controlled reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound often involves the hydrolysis of cyclopropyl cyanide, which is then subjected to further chemical transformations to introduce the carboxamide group. This process may involve the use of strong bases like sodium hydroxide and subsequent acidification with sulfuric acid .
化学反応の分析
Types of Reactions
Dicyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines.
科学的研究の応用
Dicyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties .
作用機序
The mechanism of action of dicyclopropanecarboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
Cyclopropanecarboxamide: A simpler analog with one cyclopropane ring.
Cyclopropylamine: Contains a cyclopropane ring attached to an amine group.
Cyclopropanecarboxylic acid: Features a carboxylic acid group instead of a carboxamide.
Uniqueness
Dicyclopropanecarboxamide is unique due to the presence of two cyclopropane rings, which impart distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it valuable for specific applications in research and industry .
特性
CAS番号 |
10528-56-0 |
|---|---|
分子式 |
C8H11NO2 |
分子量 |
153.18 g/mol |
IUPAC名 |
N-(cyclopropanecarbonyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C8H11NO2/c10-7(5-1-2-5)9-8(11)6-3-4-6/h5-6H,1-4H2,(H,9,10,11) |
InChIキー |
RLPDHOAILQJTHX-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(=O)NC(=O)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


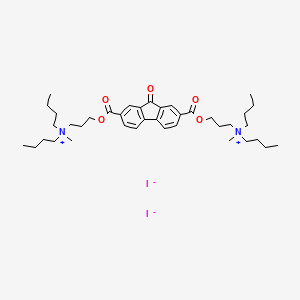
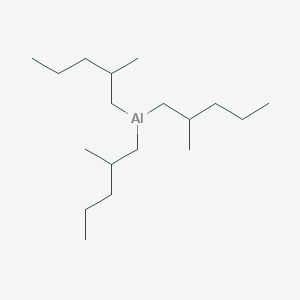
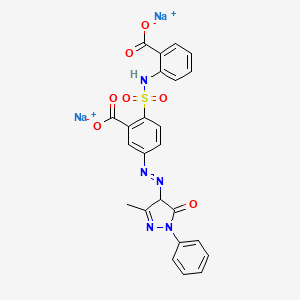
![4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B13744220.png)
![2,7-Dichloro-[1,3]thiazolo[4,5-d]pyridazine](/img/structure/B13744230.png)
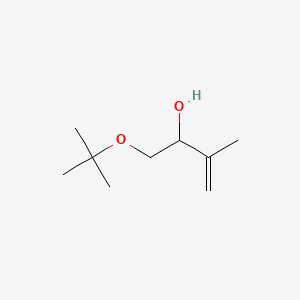
![2-methoxycarbonyl-6-[(E)-2-phenylethenyl]benzoic acid](/img/structure/B13744251.png)
